

NVS-CECR2-1 storage conditions stability -20°C

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Compound Focus: Nvs-cecr2-1

Cat. No.: S537871

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Basic Storage & Handling Specifications

The table below summarizes the core storage and handling information for **NVS-CECR2-1** based on supplier data [1] [2].

Specification	Details
Recommended Storage Temperature (Powder)	-20°C [1] [2]
Recommended Storage Temperature (Solution)	-80°C [2]
Physical Form	Solid (powder) [1] [2]
Container	Keep in a tightly sealed container [2].
Purity	≥98% (HPLC) [1]
Molecular Weight	495.68 g/mol [1]

Solubility & Sample Preparation

NVS-CECR2-1 is soluble in **DMSO**. The table below provides details for preparing stock solutions [1].

Concentration	Volume from 1 mg	Volume from 5 mg	Volume from 10 mg
1 mM	2.02 mL	10.09 mL	20.17 mL
5 mM	0.40 mL	2.02 mL	4.03 mL
10 mM	0.20 mL	1.01 mL	2.02 mL

- **Max Solubility in DMSO:** 49.57 mg/mL (100 mM) [1].
- **Handling Note:** Avoid inhalation and contact with skin or eyes. Use personal protective equipment and work in a well-ventilated area [2].

Experimental Protocols & Validation

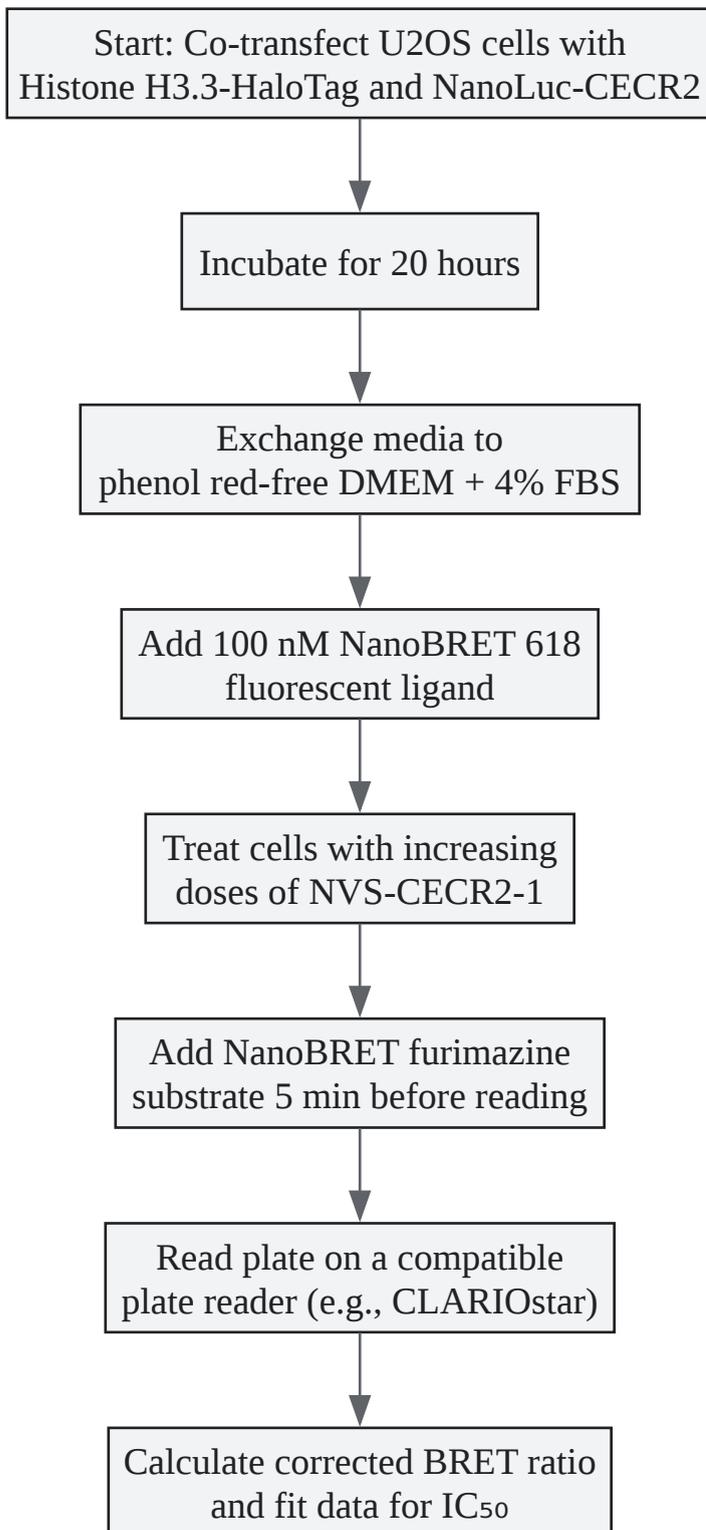
NVS-CECR2-1 is a potent and selective inhibitor of the CECR2 bromodomain. Here are key experimental details and validated protocols.

Biological Activity & Validation

- **Potency:** $IC_{50} = 47$ nM (AlphaScreen assay); $K^d = 80$ nM (Isothermal Titration Calorimetry) [3].
- **Selectivity:** Demonstrated selectivity for CECR2 over a panel of other bromodomains, with no significant off-target inhibition of protein kinases, proteases, or receptors [1] [3].
- **Recommended Cellular Assay Concentration:** 1 μ M [1].

In-cell Binding (NanoBRET Assay)

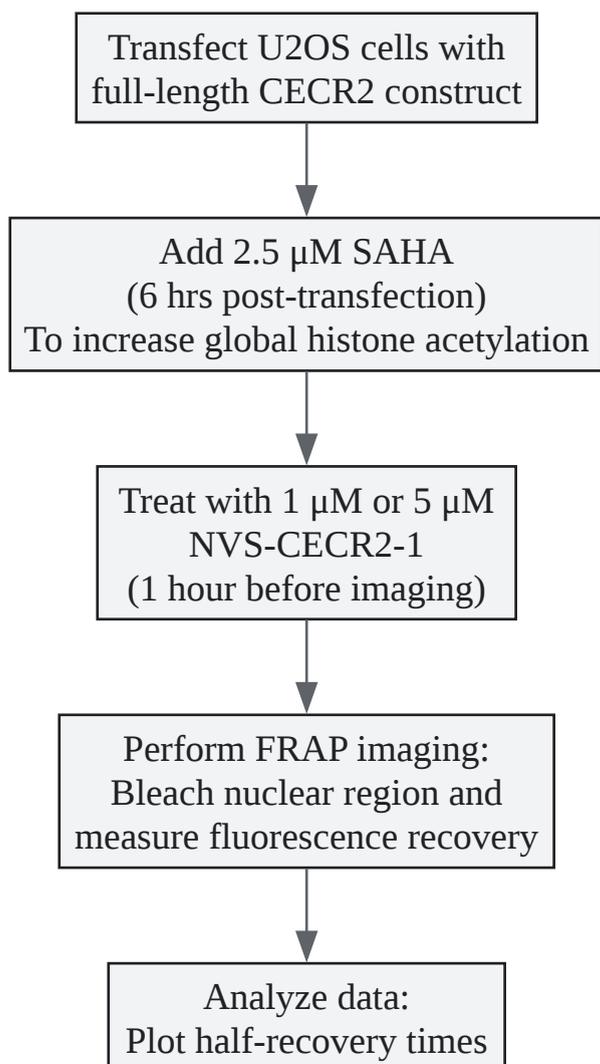
This protocol measures the ability of **NVS-CECR2-1** to bind CECR2 in a cellular context [4].



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Target Engagement (FRAP Assay)

This protocol assesses the functional consequence of CECR2 inhibition in live cells by measuring chromatin mobility [4].



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Frequently Asked Questions

Q1: What are the specific hazards associated with NVS-CECR2-1? A1: According to its Safety Data Sheet (SDS), **NVS-CECR2-1** is classified as [2]:

- **Harmful if swallowed (H302)**
- **Very toxic to aquatic life with long-lasting effects (H410)** Always refer to the most up-to-date SDS from your chemical supplier before use.

Q2: How should I dispose of NVS-CECR2-1 and waste containing it? A2: Avoid release into the environment. Collect spillage and dispose of contents and container according to local regulations at an approved waste disposal plant [2].

Q3: Is there a recommended stability-indicating assay method for this compound? A3: While no specific method is listed for **NVS-CECR2-1**, **HPLC with UV detection** is the standard for purity analysis and stability testing of pharmaceutical compounds [5]. Forced degradation studies can be designed to develop a validated stability-indicating method.

Important Troubleshooting Notes

- **Potency Issues:** If you observe a loss of potency in cellular assays, first confirm the integrity of your stock solution. Prepare fresh DMSO aliquots from powder stored at **-20°C** and avoid repeated freeze-thaw cycles of the stock solution.
- **Precipitation in Assay Buffer:** The compound has high solubility in DMSO but may precipitate when added to aqueous buffers. Ensure proper dilution when preparing working concentrations and consider the final DMSO concentration in your assays (typically not exceeding 0.1-1%).
- **Outdated Information:** The primary source for storage and solubility is from 2017 [1]. **Best practice is to consult the certificate of analysis (CoA) from your current supplier** for the most accurate, batch-specific storage and handling instructions.

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References

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5. [Choices of chromatographic methods as stability indicating ...](#) [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [NVS-CECR2-1 storage conditions stability -20°C]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b537871#nvs-cecr2-1-storage-conditions-stability-20-c>]

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